molecular formula C16H17NO2 B12010399 N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine CAS No. 6325-62-8

N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine

Katalognummer: B12010399
CAS-Nummer: 6325-62-8
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: UFKQRFKJIPICMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine is an organic compound that belongs to the class of imines These compounds are characterized by the presence of a carbon-nitrogen double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

4-methoxybenzaldehyde+4-methoxyanilineThis compound\text{4-methoxybenzaldehyde} + \text{4-methoxyaniline} \rightarrow \text{this compound} 4-methoxybenzaldehyde+4-methoxyaniline→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methoxyphenyl)-N-[(E)-1-(4-hydroxyphenyl)ethylidene]amine
  • N-(4-methoxyphenyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]amine
  • N-(4-methoxyphenyl)-N-[(E)-1-(4-nitrophenyl)ethylidene]amine

Uniqueness

N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine is unique due to the presence of two methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s electron-donating properties, making it more reactive in certain chemical reactions.

Eigenschaften

CAS-Nummer

6325-62-8

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

N,1-bis(4-methoxyphenyl)ethanimine

InChI

InChI=1S/C16H17NO2/c1-12(13-4-8-15(18-2)9-5-13)17-14-6-10-16(19-3)11-7-14/h4-11H,1-3H3

InChI-Schlüssel

UFKQRFKJIPICMZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.